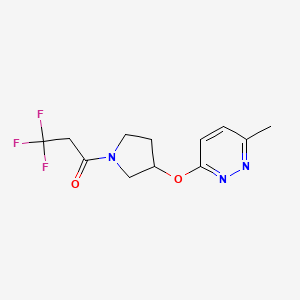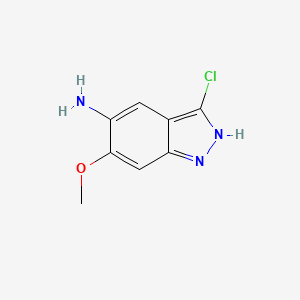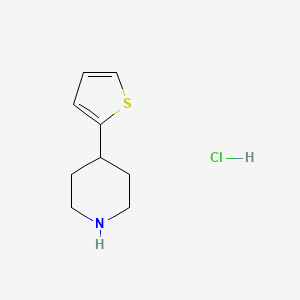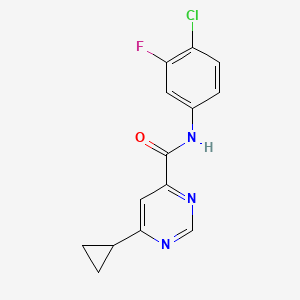
3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds with trifluoro groups are often used in various fields due to their unique properties. They are usually characterized by high thermal and chemical stability .
Synthesis Analysis
The synthesis of such compounds usually involves specialized techniques and reagents. It’s often carried out in a laboratory setting, following specific protocols .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide valuable information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can be determined through various experimental methods .科学的研究の応用
Chemical Reactions and Synthesis
Reactions of related trifluoromethyl compounds with various nucleophiles, such as methanol and p-toluidine, have led to the synthesis of acyclic and heterocyclic derivatives with potential for further chemical modifications. This includes the formation of pyrrolidines and imidazol-5-ones, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing a wide range of chemical structures (Sokolov & Aksinenko, 2010).
Metal Chelation and Coordination Chemistry
Studies have highlighted the ability of pyridine and triazine derivatives to chelate metals, leading to the creation of metal complexes with potential applications in materials science and catalysis. For example, ligands designed with pyridine and triazine functionalities have been used to chelate Ag(I), demonstrating the structural versatility and potential utility in developing new materials (Duong et al., 2011).
Catalysis and Organic Synthesis
Trifluoromethyl-containing compounds have been utilized as effective catalysts in various organic transformations. For instance, triflic acid has been shown to catalyze cyclizations of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and other polycyclic systems, indicating the potential for trifluoromethyl groups in enhancing catalytic activities (Haskins & Knight, 2002).
Material Science and Molecular Modeling
Research into pyridinium-based ionic liquids, which share structural motifs with the compound , has provided insights into their thermodynamic and transport properties through experimental and molecular dynamics studies. This research aids in understanding the behavior of such compounds in various conditions, with implications for their use in material science and engineering applications (Cadena et al., 2006).
Antitumor Activity and Cellular Imaging
The study of metal chelators, including pyridine derivatives, has revealed their potential in antitumor activities and cellular imaging. These compounds' ability to bind DNA and generate reactive oxygen species underlines their potential use in cancer therapy and diagnostic imaging, showcasing the diverse biological applications of such chemical structures (Roy et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-2-3-10(17-16-8)20-9-4-5-18(7-9)11(19)6-12(13,14)15/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFDQMASLHWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)



![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)